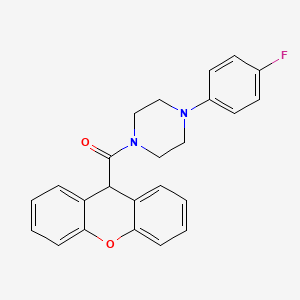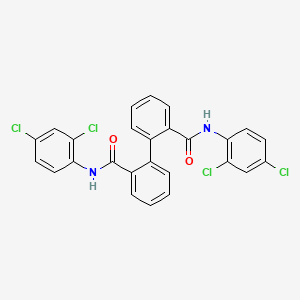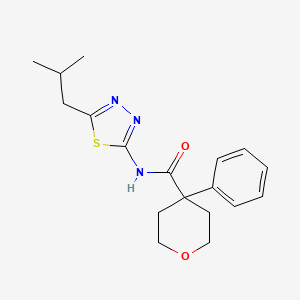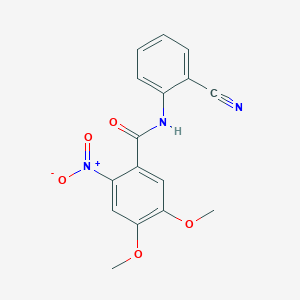
1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a fluorophenyl group and a xanthene carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives and suitable nucleophiles.
Attachment of the Xanthene Carbonyl Group: The xanthene carbonyl group can be attached through acylation reactions using xanthene derivatives and acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Chlorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine
- 1-(4-Bromophenyl)-4-(9H-xanthene-9-carbonyl)piperazine
- 1-(4-Methylphenyl)-4-(9H-xanthene-9-carbonyl)piperazine
Uniqueness
1-(4-Fluorophenyl)-4-(9H-xanthene-9-carbonyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C24H21FN2O2 |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone |
InChI |
InChI=1S/C24H21FN2O2/c25-17-9-11-18(12-10-17)26-13-15-27(16-14-26)24(28)23-19-5-1-3-7-21(19)29-22-8-4-2-6-20(22)23/h1-12,23H,13-16H2 |
InChI-Schlüssel |
FLUYFUBGKLUEJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B14938129.png)


![Ethyl 1-[(4,5-dimethoxy-2-nitrophenyl)carbonyl]piperidine-3-carboxylate](/img/structure/B14938141.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide](/img/structure/B14938153.png)
![trans-N-(3-methoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B14938163.png)
![(2S)-3-methyl-2-({(2S)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)butanoic acid](/img/structure/B14938169.png)


![4,5-dimethoxy-2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14938179.png)
![4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one](/img/structure/B14938184.png)

